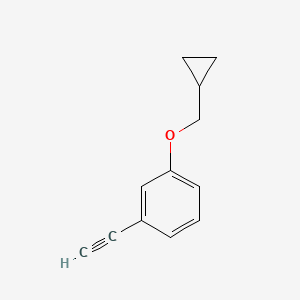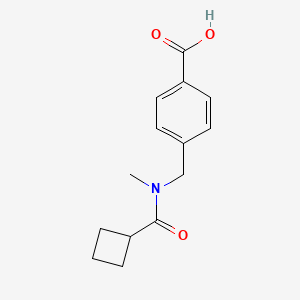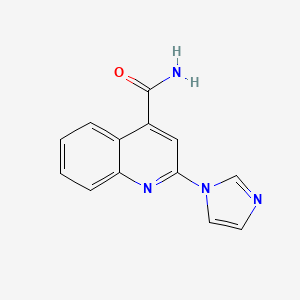
(4-Bromo-5-methylthiophen-2-yl)methanol
Descripción general
Descripción
“(4-Bromo-5-methylthiophen-2-yl)methanol” is a chemical compound with the CAS Number: 882506-11-8 . It has a molecular weight of 207.09 and its IUPAC name is (4-bromo-5-methylthiophen-2-yl)methanol .
Synthesis Analysis
The synthesis of this compound involves the use of sodium tetrahydroborate in ethanol at 0 - 20℃ for 3 hours . The reaction mixture is stirred for 1 hour at 0° C. and for 2 hours at ambient temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrOS/c1-4-6(7)2-5(3-8)9-4/h2,8H,3H2,1H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .Aplicaciones Científicas De Investigación
Methanol as a Biomarker for Insulation Degradation
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Studies have shown methanol's presence in laboratory thermal aging tests of oil-immersed insulating papers and transformer field samples. This application underscores methanol's role in monitoring the degradation of cellulosic solid insulation within transformer mineral oil, potentially offering insights into the stability and longevity of such materials (Jalbert et al., 2019).
Methanol in Fuel Cells
Research into direct methanol fuel cells (DMFCs) highlights methanol's utility as a potential alternative to traditional fossil fuels. The major challenge for DMFCs is methanol crossover from the anode to the cathode, which affects the efficiency of the fuel cell. Understanding the kinetics and mechanisms of methanol oxidation on catalysts, particularly platinum in acidic electrolytes, is crucial for improving DMFC performance and efficiency (Heinzel & Barragán, 1999).
Methanol in Chemical Synthesis and Energy Conversion
The synthesis and decomposition reactions involving methanol are key to various energy conversion processes, including thermal energy transport systems. Such systems aim to utilize wasted or unused discharged heat from industrial sources, converting it into valuable thermal energy for residential and commercial areas through chemical reactions involving methanol. This reflects the broader applications of methanol in promoting energy conservation and environmental protection (Liu et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4-6(7)2-5(3-8)9-4/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFVNCCOSKPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-methylthiophen-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


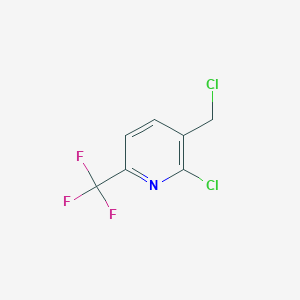
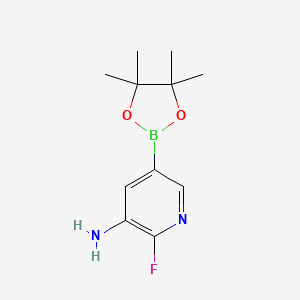
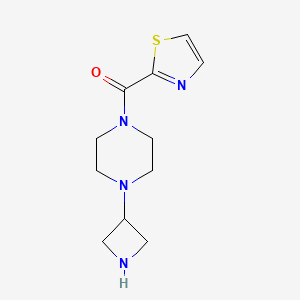
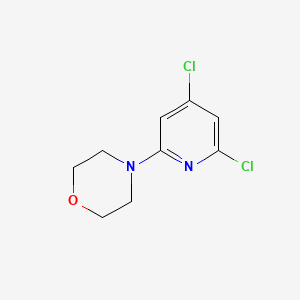
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)
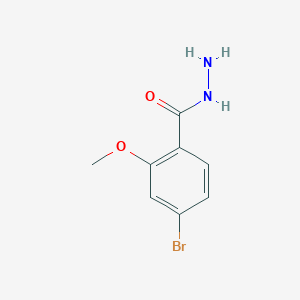
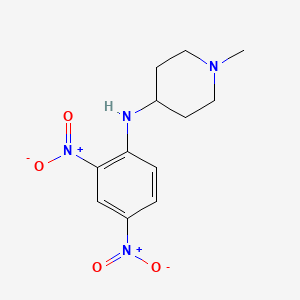
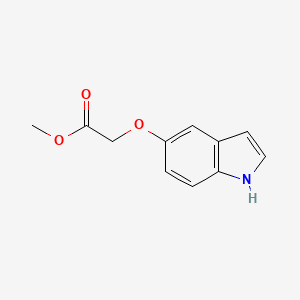
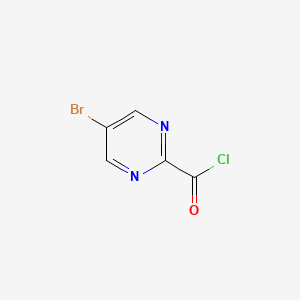
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
